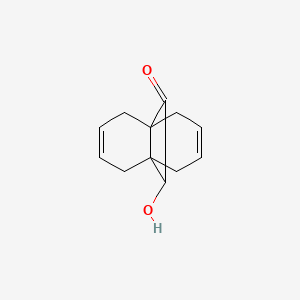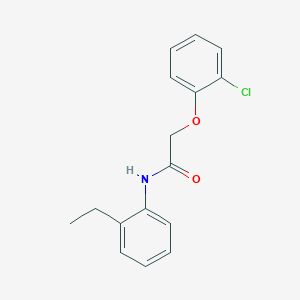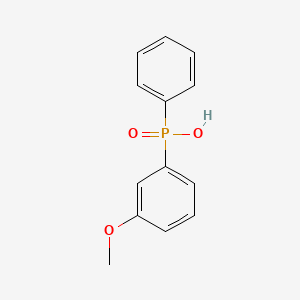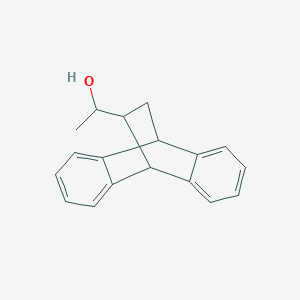
2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid typically involves the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of naphthalene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .
化学反应分析
2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
作用机制
The mechanism of action of 2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
2-(4-Fluorobenzoyl)naphthalene-1-carboxylic acid can be compared with other similar compounds, such as:
2-(4-Chlorobenzoyl)naphthalene-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
2-(4-Methylbenzoyl)naphthalene-1-carboxylic acid: Contains a methyl group instead of fluorine, leading to different chemical and physical properties.
2-(4-Nitrobenzoyl)naphthalene-1-carboxylic acid:
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and potential for biological activity due to the presence of the fluorobenzoyl group.
属性
CAS 编号 |
3870-15-3 |
|---|---|
分子式 |
C18H11FO3 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
2-(4-fluorobenzoyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C18H11FO3/c19-13-8-5-12(6-9-13)17(20)15-10-7-11-3-1-2-4-14(11)16(15)18(21)22/h1-10H,(H,21,22) |
InChI 键 |
WZZGNSQXZZKCKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3a,3b,4,5,6,7,8,9,10,11,11a,11b-Dodecahydrophenanthro[9,10-c]furan-1,3-dione](/img/structure/B11944677.png)
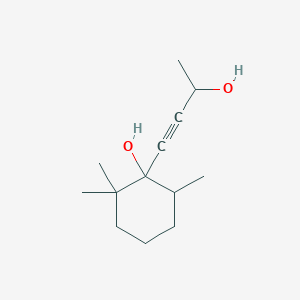

![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)
